molecular formula C19H13FN4O4S B12876887 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)- CAS No. 126598-24-1

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-

Cat. No.: B12876887
CAS No.: 126598-24-1
M. Wt: 412.4 g/mol
InChI Key: XGRBROAAUUZFJE-UHFFFAOYSA-N
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Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid typically involves multiple steps, including the formation of the triazolo-thiadiazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Triazolo-Thiadiazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the benzo[d][1,3]dioxole and 4-fluorophenyl groups through various organic reactions such as nucleophilic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]Dioxol-5-yl)Acetic Acid: Shares the benzo[d][1,3]dioxole moiety but lacks the triazolo-thiadiazine structure.

    4-(5-benzo[d][1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: Contains a similar benzo[d][1,3]dioxole structure but differs in the overall molecular framework.

Uniqueness

2-(3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is unique due to its combination of the triazolo-thiadiazine core with the benzo[d][1,3]dioxole and 4-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

126598-24-1

Molecular Formula

C19H13FN4O4S

Molecular Weight

412.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C19H13FN4O4S/c20-12-4-1-10(2-5-12)17-15(8-16(25)26)29-19-22-21-18(24(19)23-17)11-3-6-13-14(7-11)28-9-27-13/h1-7,15H,8-9H2,(H,25,26)

InChI Key

XGRBROAAUUZFJE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)F

Origin of Product

United States

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